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(Z)-3-octen-2-one

Flavor chemistry Sensory science Isomer differentiation

(Z)-3-Octen-2-one (CAS 51193-77-2) is the cis (Z) geometric isomer of 3-octen-2-one, a C8 α,β-unsaturated ketone of the enone class. It is recognized as a flavoring compound with a characteristic nutty, creamy aroma, distinct from the trans (E) isomer (CAS 18402-82-9) which exhibits sweet, berry-like notes.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 51193-77-2
Cat. No. B13980657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-octen-2-one
CAS51193-77-2
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCC=CC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6-
InChIKeyZCFOBLITZWHNNC-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Octen-2-one (CAS 51193-77-2) — Procurement Profile and Isomer Distinction for Flavor & Fragrance Buyers


(Z)-3-Octen-2-one (CAS 51193-77-2) is the cis (Z) geometric isomer of 3-octen-2-one, a C8 α,β-unsaturated ketone of the enone class. It is recognized as a flavoring compound with a characteristic nutty, creamy aroma, distinct from the trans (E) isomer (CAS 18402-82-9) which exhibits sweet, berry-like notes [1] [2]. The compound has been identified as a key aroma-active constituent in food matrices such as wheat flour and high-fragrance black teas [3] [4]. Procurement requires explicit isomer specification because the two geometric forms are not sensorially or analytically interchangeable.

  • Isomer identity Explicit (Z)-isomer specification avoids sensory mismatch
  • Sensory profile Delivers nutty, creamy aroma documented in flavor databases
  • QC confirmation GC retention index provides unambiguous isomer verification

Why Procuring Generic 3-Octen-2-one or the (E)-Isomer Cannot Replace (Z)-3-Octen-2-one (CAS 51193-77-2)


Substituting (Z)-3-octen-2-one with generic 3-octen-2-one (unspecified stereochemistry, CAS 1669-44-9) or the (E)-isomer (CAS 18402-82-9) without stereochemical verification compromises sensory fidelity, analytical traceability, and formulation consistency. The Z-isomer imparts a distinct nutty, creamy aroma, whereas the E-isomer delivers a sweet, berry, buttery profile — a qualitative difference rooted in spatial configuration that influences olfactory receptor interactions [1] [2]. Moreover, the two isomers exhibit different gas chromatographic retention indices on standard non-polar columns, enabling reliable identity confirmation when the specific isomer is purchased. Using an unspecified mixture introduces batch-to-batch sensory variability and undermines quality assurance programs [3].

Sensory profile divergence
Replacing with (E)-isomer introduces sweet, berry notes instead of the target nutty, creamy character
Analytical misidentification
Different GC retention index prevents reliable identity confirmation when isomer is not specified
Batch consistency risk
Using generic 3-octen-2-one without stereochemical verification leads to sensory variability

Quantitative Evidence Differentiating (Z)-3-Octen-2-one (51193-77-2) from the (E)-Isomer and Generic 3-Octen-2-one


Sensory Profile: (Z)-Isomer Delivers 'Nutty, Creamy' Notes Versus (E)-Isomer's 'Sweet, Berry' Character

Authoritative flavor databases consistently assign a 'nutty' or 'nutty, creamy' odor descriptor to the Z-isomer, whereas the E-isomer is described as 'sweet, berry, butter, lemon, spicy.' While direct quantitative odor‑threshold head‑to‑head data for the two isomers are not published in the peer‑reviewed literature, the qualitative divergence is unambiguous and reproducible across multiple independent organoleptic assessments [1] [2]. This sensory differentiation is the primary reason a formulator would insist on the Z-isomer for nut‑forward flavor applications.

Sensory profile
Reported
(Z): nutty, creamy ↔ (E): sweet, berry, buttery
Supports isomer-specific flavor selection
Qualitative descriptor consensus across flavor databases
Flavor chemistry Sensory science Isomer differentiation

GC Retention Index: (Z)-Isomer Elutes at RI 1055, Δ 21 Units from the (E)-Isomer on DB‑5

On a DB‑5 non‑polar capillary column under temperature‑programmed conditions, (Z)-3-octen-2-one exhibits a Kovats retention index of 1055, while (E)-3-octen-2-one elutes at 1034. The 21‑unit difference is sufficient for baseline or near‑baseline resolution on standard 30–50 m columns, providing a robust, system‑independent parameter for identity confirmation and isomer‑purity assessment [1] [2].

GC retention index
Head-to-head
Kovats RI 1055 (Z) vs 1034 (E) on DB‑5, Δ = 21
Enables robust isomer identity QC
Instrument-independent parameter; baseline resolution feasible
Analytical chemistry Gas chromatography Quality control

Olfactory Receptor Modulation: 4.15‑Fold Enhancement of OR1D2 and Complete Suppression of OR5K1

Using a human olfactory receptor sensor expressing all 388 receptors, the addition of 3-octen-2-one to vanilla flavor increased the response intensity of OR1D2 from 0.013 ± 0.002 to 0.054 ± 0.004 (arbitrary units), a 4.15‑fold enhancement. Simultaneously, OR5K1 response was completely suppressed [1]. This dual modulation — enhancement of one receptor and suppression of another — is not observed with vanilla flavor alone and represents a unique receptor‑level fingerprint for 3-octen-2-one.

OR modulation
Cross-study comparable
4.15× OR1D2 enhancement; complete OR5K1 suppression
Supports receptor-guided flavor design
In vitro human OR sensor assay context
Olfactory receptor Flavor modulation Allosteric effect

Procurement‑Grade Purity: (Z)-Isomer 95–100 % Without Stabilizer vs. (E)-Isomer ≥98 % Stabilized with α‑Tocopherol

Commercial (Z)-3-octen-2-one is offered with an assay range of 95.00–100.00 % and does not contain added antioxidants, whereas the (E)-isomer is routinely supplied at ≥98 % purity and is stabilized with α‑tocopherol to prevent oxidative degradation [1] . The absence of a stabilizer in Z‑isomer preparations may be advantageous in applications where even trace antioxidant additives could interfere with downstream chemistry or sensory evaluation.

Purity & stabilizer
Specification review
Z: 95–100% assay, no stabilizer / E: ≥98%, α‑tocopherol
Informs formulation latitude and additive compatibility
Supplier specification comparison; stabilizer-free option may suit sensitive workflows
Purity specification Stabilizer content Procurement

Key Aroma Activity in Food Matrices: OAV 38–40 in Wheat Flour; Discriminating Volatile in Black Tea

In wheat flour, 3-octen-2-one yielded OAVs of 38–40 based on an aroma threshold of 6.7 μg/kg in water, confirming it as a functionally significant contributor to flour aroma [1]. In five high‑fragrance black teas, the compound was identified among the key aroma‑active volatiles by OAV and relative OAV (ROAV) and was highlighted as an important marker for discriminating between tea varieties [2]. These data demonstrate that 3-octen-2-one is not a trace artifact but a quantitatively relevant aroma compound across diverse food systems.

Food matrix OAV
Class-level inference
OAV 38–40 in wheat flour; key discriminator in black tea
Supports inclusion in aroma reconstitution models
Matrix-dependent threshold; verification recommended per application
Aroma chemistry Food science OAV analysis

High‑Value Application Scenarios for (Z)-3-Octen-2-one (CAS 51193-77-2) Based on Quantitative Differentiation Evidence


Nut‑Forward Flavor Formulation for Baked Goods, Confectionery, and Savory Products

Flavorists developing nutty profiles (peanut, pecan, hazelnut, fried onion) should specify (Z)-3-octen-2-one to deliver the authentic nutty, creamy character documented in flavor databases. Substituting generic 3‑octen‑2‑one or the (E)-isomer risks introducing sweet, berry off‑notes that conflict with target flavor profiles. Recommended usage levels are approximately 100 ppm for nut applications and up to 200 ppm for savory profiles, based on published sensory guidance [1] [2].

Isomer‑Specific Identity Verification by GC Retention Index in Quality Control

QC laboratories can unambiguously confirm the identity of incoming (Z)-3-octen-2-one shipments by measuring the Kovats retention index on a DB‑5 column. A value of 1055 confirms the Z‑isomer; a peak at 1034 signals E‑isomer contamination. This simple, instrument‑independent check prevents mis‑identification, supports regulatory documentation, and ensures batch‑to‑batch sensory consistency [3] [4].

Olfactory Receptor‑Based Flavor Design Exploiting OR1D2 Enhancement and OR5K1 Suppression

The 4.15‑fold enhancement of OR1D2 and complete suppression of OR5K1 by 3‑octen‑2‑one provides a molecular rationale for designing vanilla flavors with enhanced 'rummy' character. Flavor houses can leverage this receptor‑level fingerprint in high‑throughput screening platforms to rationally optimize vanilla‑based flavor formulations, a capability not offered by the (E)-isomer or other C8 ketones lacking this dual‑modulation profile [5].

Aroma Reconstitution and Off‑Flavor Management in Plant‑Based Protein and Cereal Products

In wheat flour aroma reconstitution experiments, omission of 3‑octen‑2‑one degrades overall aroma profile fidelity, as evidenced by its OAV of 38–40 and verification through aroma recombination and omission tests. Similarly, in pea protein isolates, semi‑quantification of 3‑octen‑2‑one across extraction pH conditions underscores its role in off‑flavor management. Procuring the correct isomer grade is essential for accurate aroma reconstitution in next‑generation plant‑based foods [1] [6].

Application
Selection Property
Validation Focus
Nut-forward flavor development
Isomer-specific sensory profile
Sensory match to nutty, creamy target
QC isomer identity confirmation
GC retention index fingerprint
RI match against reference standard
Receptor-guided flavor optimization
OR1D2 enhancement / OR5K1 suppression
Receptor-response reproducibility
Aroma reconstitution models
OAV-based aroma contribution
Omission test fidelity in target matrix
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